molecular formula C20H23N3O5S B10996767 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxybenzyl)benzamide

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxybenzyl)benzamide

Cat. No.: B10996767
M. Wt: 417.5 g/mol
InChI Key: KMCMMMYXFXMGLA-UHFFFAOYSA-N
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Description

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxybenzyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a carbamoyl group, and a methoxybenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxybenzyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The process generally includes the following steps:

  • Preparation of the boronic acid or ester intermediate.
  • Coupling of the intermediate with a halogenated aromatic compound in the presence of a palladium catalyst.
  • Introduction of the dioxidotetrahydrothiophenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxybenzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxybenzyl)benzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the modulation of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating cellular excitability and are involved in various physiological processes. The compound’s interaction with GIRK channels can influence pain perception, seizure activity, and anxiety levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively modulate GIRK channels with high potency and metabolic stability sets it apart from other compounds in its class .

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[(2-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C20H23N3O5S/c1-28-18-5-3-2-4-15(18)12-21-19(24)14-6-8-16(9-7-14)22-20(25)23-17-10-11-29(26,27)13-17/h2-9,17H,10-13H2,1H3,(H,21,24)(H2,22,23,25)

InChI Key

KMCMMMYXFXMGLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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